2-(2-Fluoronaphthalen-1-yl)acetic acid
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Overview
Description
2-(2-Fluoronaphthalen-1-yl)acetic acid is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a fluorine atom at the second position of the naphthalene ring and an acetic acid group attached to the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoronaphthalen-1-yl)acetic acid typically involves the introduction of a fluorine atom into the naphthalene ring followed by the attachment of an acetic acid group. One common method involves the fluorination of naphthalene using a fluorinating agent such as Selectfluor. The resulting fluoronaphthalene is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride to introduce the acetic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and more efficient catalysts to streamline the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoronaphthalen-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the acetic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
2-(2-Fluoronaphthalen-1-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Fluoronaphthalen-1-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance binding affinity and specificity due to its electronegativity and ability to form strong hydrogen bonds. The acetic acid group can participate in various biochemical reactions, making the compound a versatile tool in research .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluoronaphthalen-1-yl)acetic acid
- 2-(4-Fluoronaphthalen-1-yl)propanoic acid
- Indole-3-acetic acid
Uniqueness
2-(2-Fluoronaphthalen-1-yl)acetic acid is unique due to the specific position of the fluorine atom on the naphthalene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it valuable for specific applications .
Properties
Molecular Formula |
C12H9FO2 |
---|---|
Molecular Weight |
204.20 g/mol |
IUPAC Name |
2-(2-fluoronaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C12H9FO2/c13-11-6-5-8-3-1-2-4-9(8)10(11)7-12(14)15/h1-6H,7H2,(H,14,15) |
InChI Key |
MNKROXOCIXJLNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CC(=O)O)F |
Origin of Product |
United States |
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